(1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine
Description
(1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine is a substituted imine characterized by a propene backbone linked to a 4-chlorophenyl group and a phenyl ring. The imine functional group (C=N) confers reactivity, enabling participation in nucleophilic additions and cyclization reactions . This compound is of interest in medicinal chemistry due to its structural versatility, which may influence biological interactions. Theoretical applications include drug development, agrochemicals, and materials science, though experimental validation remains ongoing .
Properties
CAS No. |
15286-50-7 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZXZVTWCIZIOXIQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-phenylallylidene)aniline typically involves the reaction of 4-chloroaniline with cinnamaldehyde in an ethanol solvent under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . The product is then purified using column chromatography on silica gel with a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The imine's C=N bond undergoes nucleophilic attacks, forming derivatives with biological relevance. In ethanol under acidic conditions, this compound reacts with thiosemicarbazide to yield thiosemicarbazone derivatives (Fig. 1). Similar chalcone-based imines demonstrate 85–95% yields under these conditions .
Table 1: Nucleophilic Addition Conditions
| Nucleophile | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Thiosemicarbazide | Ethanol | HCl | Reflux | 85% | |
| Hydrazine | Methanol | AcOH | 60°C | 78%* | |
| *Analogous reaction for structural homologs. |
Transition Metal-Catalyzed Couplings
The chlorophenyl group facilitates cross-coupling reactions. A palladium-catalyzed Sonogashira reaction with terminal alkynes under 20–40 atm CO pressure produces cyclocarbonylated isoindolinones (Fig. 2). This method achieved 70% selectivity for amino products in dioxane at 100°C .
Table 2: Coupling Reaction Parameters
Cyclization Reactions
Iodine in acetic acid induces cyclization to form fused heterocycles. Under reflux (100°C), this imine undergoes intramolecular cyclization, yielding 3-methyleneisoindolin-1-one derivatives with 85% efficiency (Scheme 4 in ).
Key Cyclization Pathways
Acid/Base-Mediated Transformations
The imine bond hydrolyzes reversibly in aqueous acidic media. Structural analogs like 4'-chlorochalcone (C15H11ClO) show complete hydrolysis to ketones and anilines at pH < 3 . Stability studies indicate a half-life >24 hrs at neutral pH .
Comparative Reactivity of Structural Analogs
Table 3: Reaction Profiles of Related Compounds
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine lies in pharmaceutical development. Its structural characteristics make it a candidate for designing new drugs targeting various diseases. The imine group is known for its ability to form complexes with metal ions, which can enhance the pharmacological properties of drug candidates.
Potential Therapeutic Applications
- Anticancer Activity : Similar compounds with imine functionalities have shown promising anticancer properties. Research indicates that modifications to the imine structure can lead to enhanced cytotoxic effects against cancer cell lines .
- Antimicrobial Properties : The chlorophenyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and exhibit antimicrobial activity.
Chemical Research
In chemical research, this compound serves as a valuable tool for studying reaction mechanisms involving imines. Its reactivity can be explored through various synthetic pathways, leading to the development of new derivatives with tailored properties.
Synthesis Techniques
The synthesis of this compound can typically be achieved through condensation reactions involving appropriate aldehydes and amines. Understanding these synthetic routes is crucial for researchers aiming to modify the compound for specific applications.
Interaction Studies
Research into the interactions of this compound with biological targets is essential for elucidating its therapeutic potential and safety profile. Interaction studies can focus on:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
- Toxicological Assessments : Understanding the safety profile through in vitro and in vivo studies is critical for advancing any potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-phenylallylidene)aniline involves its ability to form stable complexes with metal ions, which can disrupt microbial cell processes. The compound’s antimicrobial activity is attributed to its interaction with microbial enzymes and proteins, leading to inhibition of their function . Molecular docking studies have shown that the compound can bind to active sites of enzymes, further elucidating its mechanism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its 4-chlorophenyl substituent and conjugated imine system , which distinguish it from analogs. Below is a comparative analysis with key structural analogs:
Physicochemical Properties
- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes the imine group, increasing electrophilicity compared to methoxy-substituted analogs .
- Halogen Effects : Chlorine’s size and polarizability (vs. fluorine, bromine) balance steric bulk and electronic effects, as seen in halogen-substituted maleimides with similar inhibitory potency .
Biological Activity
(1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine, commonly referred to as a substituted imine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a phenyl group and a chlorophenyl group attached to a propene backbone, characterized by the imine functional group (C=N). The presence of the chlorophenyl moiety is significant as it may enhance lipophilicity, influencing interactions with biological targets.
1. Antimicrobial Activity
Research indicates that many imine derivatives exhibit potential as antimicrobial agents. Specifically, this compound has shown promising activity against various microbial strains. A study highlighted that structurally related imines demonstrated significant antibacterial effects against Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Activity Level |
|---|---|---|
| This compound | Escherichia coli | Moderate to High |
| 4-Chlorobenzaldehyde | Staphylococcus aureus | High |
| N-Benzylideneaniline | Pseudomonas aeruginosa | Moderate |
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For instance, a study on related imines reported IC50 values indicating significant cytotoxicity against human colon cancer cells (HCT 116) .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HCT 116 | TBD |
| Compound A | MCF-7 | 5.2 |
| Compound B | A549 | 4.9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The mechanisms include:
- Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding and catalysis.
- Signal Transduction Modulation: Interacting with key proteins involved in cellular communication pathways.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Study: A comparative analysis revealed that imines with similar structures showed enhanced antibacterial properties when tested against multi-drug resistant strains .
- Anticancer Evaluation: In vitro assays demonstrated that certain imine derivatives could significantly reduce cell viability in cancer cell lines, supporting the hypothesis that modifications to the imine structure can lead to improved anticancer efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine, and how is its purity validated?
The compound is synthesized via condensation reactions between substituted aldehydes and amines under mild conditions. For example, a green chemo-selective approach using ethanol and aqueous NaOH at room temperature can yield structurally similar imines in high purity (88% yield) . Validation involves spectroscopic techniques:
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural features of this imine?
Key techniques include:
- 1D NMR (¹H and ¹³C-APT) : Resolves proton coupling patterns and carbon environments, critical for confirming the E-configuration of the imine double bond .
- X-ray crystallography : Determines bond lengths (e.g., C=N ~1.28 Å) and angles, resolving stereochemical ambiguities .
- Elemental analysis : Validates empirical formula consistency (e.g., C₂₁H₁₅ClFN) .
Advanced Research Questions
Q. How can X-ray crystallography address challenges in resolving stereochemical ambiguities or non-covalent interactions in this compound?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level resolution. For example:
Q. What computational strategies reconcile discrepancies between experimental and theoretical data (e.g., DFT vs. crystallographic results)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model geometric parameters and electronic properties. Discrepancies arise from:
- Crystal packing effects : Experimental bond lengths may differ due to intermolecular forces absent in gas-phase DFT.
- Solvent corrections : Including polarizable continuum models (PCM) improves agreement with experimental NMR shifts .
- Vibrational frequency scaling : Adjusting DFT-predicted IR peaks by 0.96–0.98 aligns with observed spectra .
Q. How should researchers design antimicrobial activity studies for this compound, and what controls are essential?
- Agar dilution/broth microdilution : Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Positive controls : Use standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.
- Negative controls : Include solvent-only and untreated culture wells.
- Structure-activity relationships (SAR) : Compare activity with analogs (e.g., halogen substitution at para positions) to identify pharmacophores .
Q. What experimental and computational approaches optimize the synthesis of enantiomerically pure derivatives?
- Chiral chromatography : Separates enantiomers using cellulose-based columns.
- Circular dichroism (CD) : Confirms enantiopurity by detecting Cotton effects.
- DFT-based transition state modeling : Predicts energy barriers for stereoselective pathways, guiding catalyst selection (e.g., chiral Brønsted acids) .
Data Contradiction Analysis
Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC 2D experiments.
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
- Dynamic effects : Variable-temperature NMR detects conformational exchange broadening peaks .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
